molecular formula C4H7BrN4 B13200032 5-Bromo-1-ethyl-1H-1,2,4-triazol-3-amine

5-Bromo-1-ethyl-1H-1,2,4-triazol-3-amine

Cat. No.: B13200032
M. Wt: 191.03 g/mol
InChI Key: CPFVNBKBUWBCBT-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-1H-1,2,4-triazol-3-amine is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position and an ethyl group at the 1-position of the triazole ring. It has a molecular formula of C4H6BrN3 and a molecular weight of 176.02 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-ethyl-1H-1,2,4-triazol-3-amine typically involves the bromination of 1-ethyl-1H-1,2,4-triazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-ethyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products like 5-azido-1-ethyl-1H-1,2,4-triazole or 5-thio-1-ethyl-1H-1,2,4-triazole can be formed.

    Oxidation Products: Oxidized derivatives of the triazole ring.

    Reduction Products: Reduced forms of the triazole ring.

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that can inhibit or activate enzymatic activities. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The ethyl group enhances the compound’s lipophilicity, facilitating its cellular uptake and interaction with lipid membranes .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-1-ethyl-1H-1,2,4-triazol-3-amine is unique due to the combined presence of the bromine atom and the ethyl group, which confer distinct reactivity and biological properties. The bromine atom enhances its electrophilicity, making it a versatile intermediate in organic synthesis, while the ethyl group improves its solubility and membrane permeability .

Properties

Molecular Formula

C4H7BrN4

Molecular Weight

191.03 g/mol

IUPAC Name

5-bromo-1-ethyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C4H7BrN4/c1-2-9-3(5)7-4(6)8-9/h2H2,1H3,(H2,6,8)

InChI Key

CPFVNBKBUWBCBT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC(=N1)N)Br

Origin of Product

United States

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